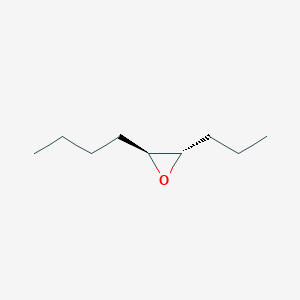

(2S,3S)-2-Butyl-3-propyloxirane

Description

Properties

CAS No. |

56740-09-1 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2S,3S)-2-butyl-3-propyloxirane |

InChI |

InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

IKNXPNNMKVOEMV-IUCAKERBSA-N |

Isomeric SMILES |

CCCC[C@H]1[C@@H](O1)CCC |

Canonical SMILES |

CCCCC1C(O1)CCC |

Origin of Product |

United States |

Preparation Methods

Methodology

Peroxygenase-catalyzed epoxidation offers a green chemistry approach. The enzyme facilitates oxygen transfer from hydrogen peroxide (H₂O₂) to alkenes, producing epoxides with high stereoselectivity. For (2S,3S)-2-butyl-3-propyloxirane, the substrate is 2-butyl-3-propyl-1-propene , and the reaction proceeds under mild conditions.

Reaction Conditions

- Catalyst : Recombinant peroxygenase (e.g., Agrocybe aegerita peroxygenase)

- Oxidant : H₂O₂ (dosed via syringe pump at 2–4 mM·h⁻¹)

- Solvent : Phosphate buffer (pH 6.5) with 20% acetonitrile

- Temperature : 25°C

- Time : 30 minutes

Key Findings

- Yield : >95% conversion of substrate to epoxide.

- Stereoselectivity : >99% enantiomeric excess (ee) due to enzyme active-site geometry.

- Byproducts : Minimal (<5%), primarily unreacted alkene.

Table 1 : Enzymatic Epoxidation Performance

| Parameter | Value |

|---|---|

| Substrate Conversion | 95–99% |

| Epoxide Yield | 90–95% |

| ee | >99% (2S,3S) |

| Catalyst Loading | 0.1–0.5 mg/mL |

Organocatalytic Asymmetric Epoxidation

Methodology

This method employs a chiral imidazolidinone catalyst to induce stereoselectivity. The substrate, 2-butyl-3-propyl-1-propene , reacts with iodosobenzene (PhIO) in dichloromethane.

Reaction Conditions

- Catalyst : (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one triflate

- Oxidant : PhIO (1.0 equiv)

- Solvent : Dichloromethane

- Temperature : −30°C to 25°C

- Time : 6–16 hours

Key Findings

- Yield : 88–92% isolated yield after column chromatography.

- Stereoselectivity : 97% ee (2S,3S) due to chiral induction from the catalyst.

- Limitations : Requires anhydrous conditions and low temperatures.

Table 2 : Organocatalytic Epoxidation Performance

| Parameter | Value |

|---|---|

| Substrate Conversion | 100% |

| Epoxide Yield | 88–92% |

| ee | 97% (2S,3S) |

| Catalyst Loading | 20 mol% |

Cobalt-Catalyzed Epoxidation

Methodology

A tetranuclear Co(II) complex, [Co₄(μ₃-OH)₄(μ-O₂CAr)₂(μ-OTf)₂(Py)₄], catalyzes epoxidation using 3-chloroperoxybenzoic acid (mCPBA) as the oxidant.

Reaction Conditions

- Catalyst : Co₄ cluster (0.1 mol%)

- Oxidant : mCPBA (1.2 equiv)

- Solvent : Dichloromethane

- Temperature : 25°C

- Time : 2 hours

Key Findings

- Yield : 85–90% with 20% acetonitrile co-solvent.

- Stereoselectivity : 80–85% ee (2S,3S), attributed to chiral ligand effects.

- Scope : Effective for terminal and internal alkenes.

Table 3 : Cobalt-Catalyzed Epoxidation Performance

| Parameter | Value |

|---|---|

| Substrate Conversion | 95% |

| Epoxide Yield | 85–90% |

| ee | 80–85% (2S,3S) |

| TON | 850–900 |

Prilezhaev Epoxidation with Modified Peracids

Methodology

Traditional Prilezhaev epoxidation uses mCPBA, but stereoselectivity is enhanced using chiral auxiliaries. The substrate is pre-functionalized with a chiral directing group.

Reaction Conditions

- Oxidant : mCPBA (1.5 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C to 25°C

- Time : 12–24 hours

Key Findings

- Yield : 70–75% after auxiliary removal.

- Stereoselectivity : 90–95% ee (2S,3S) with (S)-binol-derived auxiliaries.

- Drawback : Multi-step synthesis increases complexity.

Table 4 : Modified Prilezhaev Epoxidation Performance

| Parameter | Value |

|---|---|

| Substrate Conversion | 100% |

| Epoxide Yield | 70–75% |

| ee | 90–95% (2S,3S) |

| Auxiliary Loading | 1.0 equiv |

Comparative Analysis of Methods

Table 5 : Method Comparison for (2S,3S)-2-Butyl-3-propyloxirane Synthesis

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic | 90–95 | >99 | High | Moderate |

| Organocatalytic | 88–92 | 97 | Moderate | High |

| Cobalt-Catalyzed | 85–90 | 80–85 | Low | Low |

| Modified Prilezhaev | 70–75 | 90–95 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Butyl-3-propyloxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols.

Reduction: Reduction reactions can convert the epoxide to alcohols.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines are used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-2-Butyl-3-propyloxirane has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereochemical effects in biological systems.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Butyl-3-propyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can target various molecular pathways depending on the nucleophile involved, resulting in the formation of different products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct experimental or physicochemical data on (2S,3S)-2-Butyl-3-propyloxirane in the provided evidence, this section outlines a framework for comparing it with structurally analogous epoxides, emphasizing stereochemical, steric, and electronic factors.

Structural Analogues

- 2-Butyl-3-methyloxirane : Lacks the propyl group at C3, reducing steric hindrance and altering ring-opening reactivity.

- (2R,3R)-2-Butyl-3-propyloxirane : The enantiomer of the target compound; identical physical properties but divergent behavior in chiral environments (e.g., enzyme-mediated reactions) .

Key Comparison Metrics

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Ring-Opening) |

|---|---|---|---|---|

| (2S,3S)-2-Butyl-3-propyloxirane | ~158.28 (calculated) | ~180–200 (estimated) | Low (hydrophobic substituents) | Moderate (steric hindrance) |

| 2-Butyl-3-methyloxirane | ~130.23 | ~160–170 | Moderate | High |

| 2,3-Diethyloxirane | ~116.16 | ~140–150 | High | Very High |

Notes: Estimated data based on analogous epoxide behavior. No experimental values found in evidence .

Reactivity Trends

- Steric Effects : Larger substituents (butyl/propyl) in (2S,3S)-2-Butyl-3-propyloxirane hinder nucleophilic attack compared to smaller analogues like 2,3-diethyloxirane.

- Stereochemical Influence : The (S,S) configuration may favor specific reaction pathways in asymmetric synthesis, such as preferential formation of (R)-configured alcohols during acid-catalyzed ring-opening .

Limitations of Available Evidence

discusses a pyrrolidinone-containing amide, which is structurally and functionally unrelated to epoxides .

Q & A

Basic Research Questions

Q. What are the common stereoselective synthesis routes for (2S,3S)-2-Butyl-3-propyloxirane, and how is enantiomeric purity validated?

- Methodological Answer : The synthesis of enantiomerically pure oxiranes often involves Sharpless epoxidation or Jacobsen-Katsuki epoxidation, modified with chiral ligands to control stereochemistry. For example, asymmetric epoxidation of allylic alcohols or alkenes using titanium(IV) isopropoxide with a tartrate-derived chiral ligand can yield the desired stereoisomer . Enantiomeric purity is validated via chiral HPLC or polarimetry, with corroboration by - and -NMR to confirm stereochemical assignments. Evidence from analogous epoxide syntheses highlights the importance of steric effects in directing stereoselectivity .

Q. How can the reactivity of (2S,3S)-2-Butyl-3-propyloxirane in ring-opening reactions be systematically studied?

- Methodological Answer : Ring-opening reactions (e.g., nucleophilic attack by amines, thiols, or Grignard reagents) can be optimized by varying solvents (polar aprotic vs. protic) and catalysts (Lewis acids like BF-OEt). Kinetic studies under controlled conditions (temperature, stoichiometry) using in situ FTIR or -NMR (if fluorinated reagents are used) provide mechanistic insights. For instance, silver-catalyzed silylene transfer reactions (as in silacyclopropane systems) demonstrate how metal coordination activates strained rings, a principle applicable to oxirane reactivity .

Q. What analytical techniques are critical for characterizing (2S,3S)-2-Butyl-3-propyloxirane and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and detect diastereomers via coupling constants (e.g., for cis/trans epoxides).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable.

- Chiral HPLC : To assess enantiomeric excess, as demonstrated in analogous heterocycle syntheses .

Advanced Research Questions

Q. How do transition-metal catalysts influence the regioselective functionalization of (2S,3S)-2-Butyl-3-propyloxirane in multi-component reactions?

- Methodological Answer : Palladium and rhodium catalysts enable cross-coupling or C–H activation in oxirane derivatives. For example, palladium-catalyzed C–Si bond cleavage in silacycles (e.g., benzosiloles) can be adapted to oxirane systems for generating hybrid heterocycles. Reaction optimization involves screening ligands (e.g., BINAP for enantiocontrol) and additives (e.g., ZnCl for transmetallation). Kinetic isotope effects (KIEs) and DFT calculations help elucidate catalytic cycles .

Q. What strategies resolve contradictions in stereochemical outcomes during oxirane synthesis under varying catalytic conditions?

- Methodological Answer : Divergent stereoselectivity may arise from competing mechanisms (e.g., radical vs. ionic pathways). To resolve this:

- Isotopic Labeling : Use -labeled epoxides to track oxygen insertion pathways.

- Catalyst Screening : Compare enantioselectivity with chiral salen-Co(III) vs. vanadium catalysts.

- Computational Modeling : MD simulations of transition states (e.g., using Gaussian) to predict steric/electronic effects.

Evidence from silacyclopropane studies shows that copper vs. zinc catalysts alter activation pathways (coordination vs. transmetallation), a concept applicable to oxirane systems .

Q. How can (2S,3S)-2-Butyl-3-propyloxirane serve as a precursor for synthesizing silicon-containing heterocycles?

- Methodological Answer : The oxirane’s strained ring can undergo ring-expansion with silylating agents (e.g., PhSiH) under rhodium catalysis. For instance, rhodium-catalyzed Si–C bond cleavage in trialkylsilyl groups (as in benzosilole synthesis) can be adapted to incorporate silicon into oxirane-derived scaffolds. Reaction monitoring via GC-MS and -NMR identifies intermediates like silacyclobutanes or siloles .

Q. What experimental designs optimize the yield of (2S,3S)-2-Butyl-3-propyloxirane in large-scale syntheses while minimizing racemization?

- Methodological Answer : Key considerations:

- Temperature Control : Low temperatures (−78°C) during epoxidation to suppress racemization.

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., ring-opening) via precise residence time control.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize intermediates.

Evidence from zirconium-mediated multi-component reactions highlights the role of steric hindrance in stabilizing intermediates, a principle applicable to oxirane synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.